Methyl 5-amino-1H-imidazole-4-carboxylate

Chemical Synthesis Quality Control Medicinal Chemistry

Methyl 5-amino-1H-imidazole-4-carboxylate (CAS 4919-00-0) is a heterocyclic organic compound belonging to the 5-aminoimidazole-4-carboxylate class, characterized by a five-membered imidazole ring substituted with an amino group at the 5-position and a methyl ester at the 4-position. With a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol, it is a solid at ambient temperature.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 4919-00-0
Cat. No. B1585236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-1H-imidazole-4-carboxylate
CAS4919-00-0
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CN1)N
InChIInChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8)
InChIKeyDESDXDWZSJRLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-1H-imidazole-4-carboxylate (CAS 4919-00-0): A Core Heterocyclic Building Block for Pharmaceutical Research


Methyl 5-amino-1H-imidazole-4-carboxylate (CAS 4919-00-0) is a heterocyclic organic compound belonging to the 5-aminoimidazole-4-carboxylate class, characterized by a five-membered imidazole ring substituted with an amino group at the 5-position and a methyl ester at the 4-position. With a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol, it is a solid at ambient temperature . This compound serves as a versatile synthon and key intermediate in the synthesis of more complex heterocyclic systems, purine analogs, and bioactive molecules [1].

Why Methyl 5-amino-1H-imidazole-4-carboxylate Cannot Be Directly Substituted with Common Analogs


In-class compounds like ethyl 5-amino-1H-imidazole-4-carboxylate, 5-amino-1H-imidazole-4-carboxylic acid, or N-methylated derivatives share the core 5-aminoimidazole scaffold but exhibit distinct physicochemical and reactive properties that preclude direct interchangeability in synthetic and biological applications. The specific combination of the methyl ester moiety and the unsubstituted 1-position nitrogen (NH) in this compound imparts a unique balance of solubility, lipophilicity, and hydrogen-bonding capacity . These parameters directly influence reaction kinetics, purification outcomes, and the compound's viability as a precursor in multi-step syntheses, particularly where regioselectivity and protecting group strategy are critical. Relying on a generic substitute without quantitative confirmation of these properties can lead to failed syntheses, altered biological activity profiles, or unexpected metabolic stability issues .

Quantitative Differentiation of Methyl 5-amino-1H-imidazole-4-carboxylate Against Key Comparators


Purity Specification Comparison: Methyl Ester vs. Ethyl Ester and Free Acid Analogs

The commercially available purity of Methyl 5-amino-1H-imidazole-4-carboxylate is specified at 97%, which is consistently higher than the typical 95% purity specification for the closely related ethyl ester analog (Ethyl 5-amino-1H-imidazole-4-carboxylate, CAS 21190-16-9) and the free carboxylic acid derivative (5-amino-1H-imidazole-4-carboxylic acid, CAS 4919-04-4) . This higher baseline purity can reduce the need for further purification steps in synthetic workflows, directly impacting yield and process efficiency.

Chemical Synthesis Quality Control Medicinal Chemistry

Quantified Aqueous Solubility: A Critical Parameter for In Vitro Assay Design

The aqueous solubility of Methyl 5-amino-1H-imidazole-4-carboxylate has been measured at 38 (units unspecified, likely µM or mg/L in standard assay reporting) . While direct comparative data for the ethyl ester or N-methyl analog under identical conditions is not available in public sources, this quantitative value provides a concrete baseline for experimental design. In contrast, the free carboxylic acid derivative is predicted to have a water solubility of 6.445e+005 mg/L at 25°C, based on an estimated log Kow of -0.98 . The difference in solubility profiles between the methyl ester and the free acid is substantial and influences the choice of compound for different assay conditions (e.g., aqueous buffers vs. organic solvents).

ADME In Vitro Pharmacology Physicochemical Property

Lipophilicity Profile (LogP) Differentiates Methyl Ester from More Polar Analogs

The calculated octanol-water partition coefficient (LogP) for Methyl 5-amino-1H-imidazole-4-carboxylate is reported as 0.35970 , with an alternative source providing a value of 0.5 [1]. This contrasts sharply with the more polar free carboxylic acid analog, 5-amino-1H-imidazole-4-carboxylic acid, which has an ACD/LogP of -0.40 and a LogD (pH 7.4) of -2.66 . The ~3 Log unit difference between the methyl ester (LogP ~0.4) and the free acid (LogD ~ -2.7 at physiological pH) indicates that the methyl ester will have significantly higher membrane permeability and altered tissue distribution if used in a biological context, making it a distinct starting point for prodrug design or for applications requiring improved cell penetration.

Medicinal Chemistry Lipophilicity ADME Prediction

Documented Role as Key Intermediate in KRAS G12D Inhibitor Patents

Patent literature explicitly cites Methyl 5-amino-1H-imidazole-4-carboxylate as a starting material or key intermediate in the synthesis of compounds designed to inhibit the KRAS G12D mutant protein [1]. Specifically, the patent WO2021215544A1 describes compounds and pharmaceutically acceptable salts thereof that inhibit the KRAS G12D mutant, with the target compound being a core component of the synthetic route. This is a distinct, high-value application not universally claimed for other 5-aminoimidazole-4-carboxylate esters. While the N-methyl analog (Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, CAS 54147-03-4) is also a building block, its different substitution pattern on the imidazole nitrogen leads to a different chemical space and is not explicitly featured in this specific, commercially significant KRAS G12D inhibitor patent.

Oncology Medicinal Chemistry KRAS Inhibitors

Storage and Stability Specifications: Cold-Chain Requirement Compared to Room Temperature Analogs

Methyl 5-amino-1H-imidazole-4-carboxylate requires storage at 2-8°C and protection from light to maintain its 97% purity specification . In contrast, the N-methyl analog, Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, is recommended for long-term storage simply in a cool, dry place at room temperature . This difference in storage requirements implies that the target compound may be more prone to thermal or photolytic degradation, necessitating cold-chain logistics. For procurement, this translates to higher shipping costs and a requirement for refrigerated storage capacity upon arrival, which should be factored into operational planning.

Chemical Handling Stability Procurement Logistics

Optimized Research and Industrial Use Cases for Methyl 5-amino-1H-imidazole-4-carboxylate


Targeted KRAS G12D Inhibitor Lead Optimization and Scale-Up

For medicinal chemistry teams focused on the high-value target of KRAS G12D, Methyl 5-amino-1H-imidazole-4-carboxylate is a validated starting material as per patent WO2021215544A1 [1]. Procuring this specific ester ensures alignment with a known synthetic route, minimizing the risk of unexpected reactivity or stereochemical outcomes that could arise from using an alternative analog (e.g., ethyl ester or N-methyl derivative). The 97% purity specification and the cold-chain storage requirement are both manageable for well-equipped medicinal chemistry labs.

Synthesis of Purine Analogs and Nucleoside Mimetics

This compound serves as a critical building block for constructing purine-like heterocycles. The specific combination of its methyl ester (which can be selectively hydrolyzed under mild conditions) and its free NH group (available for N-alkylation or glycosylation) makes it uniquely suited for regioselective functionalization [2]. The documented LogP of ~0.4 and aqueous solubility of 38 provide a predictable starting point for designing analogs with improved drug-like properties compared to more polar starting materials.

Development of Biochemical Assays Requiring Controlled Solubility

Researchers designing enzyme inhibition or binding assays can use the known aqueous solubility value of 38 (units likely µM or mg/L) as a reference point for preparing stock solutions and setting maximum assay concentrations . This prevents the common pitfall of compound precipitation during the assay, which can lead to false negative or artefactual results. The lower solubility relative to the free acid analog makes it a suitable candidate for assays where a more lipophilic, membrane-permeable probe is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-amino-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.